N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
This compound features a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at position 2 and an adamantane-1-carboxamide moiety at position 2. The adamantane group confers rigidity and lipophilicity, which may improve metabolic stability and target affinity in pharmacological contexts .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c23-16-1-3-17(4-2-16)26-20(18-11-30(28,29)12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVYBODZMZJTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the 5,5-dioxo-thieno[3,4-c]pyrazol core but differ in substituents:
*Estimated based on adamantane (C₁₀H₁₅) and core structure.
†Calculated from atomic masses.
Key Observations:
In contrast, the methoxyphenyl group in is electron-donating, which may alter solubility and receptor binding. Adamantane’s bulky, lipophilic nature contrasts with the smaller, polar pyrrolidone () and cyclopentyl () groups, impacting bioavailability and metabolic pathways.
Physicochemical Properties :
- Lipophilicity : Adamantane increases logP compared to cyclopentyl or pyrrolidine derivatives, suggesting improved membrane permeability but reduced aqueous solubility.
- Hydrogen Bonding : The pyrrolidone in has two hydrogen-bond acceptors (carbonyl groups), while the adamantane carboxamide in the target compound has one. This difference may influence target selectivity .
Synthetic and Crystallographic Considerations :
- Adamantane’s steric bulk may complicate synthetic steps, requiring advanced crystallization techniques (e.g., SHELX refinement ) for structural validation.
- The methoxyphenyl group in could introduce π-π stacking interactions, as visualized via ORTEP-III .
Hypothesized Pharmacological Profiles
- The 4-fluorophenyl group is common in CNS-targeting agents (e.g., fluoxetine) .
- Compound : The pyrrolidone group is associated with nootropic or anticonvulsant activity, while the methoxyphenyl may enhance blood-brain barrier penetration.
- Compound : The cyclopentyl ethanediamide group could mimic peptide bonds, suggesting protease inhibition or kinase modulation.
Stability and Metabolic Considerations
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core structure, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group enhances its chemical reactivity and biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇FN₄O₅S |
| Molecular Weight | 396.3934 g/mol |
| IUPAC Name | N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
| CAS Number | 899733-53-0 |
The biological activity of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit histone deacetylase 3 (HDAC3), a key enzyme involved in gene expression and cellular proliferation. This inhibition can lead to altered gene expression profiles and subsequent effects on cell growth and differentiation.
Antioxidant Properties
Preliminary studies suggest that this compound exhibits significant antioxidant properties. The thieno[3,4-c]pyrazole structure may facilitate the scavenging of free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects
Research indicates that the compound may also possess anti-inflammatory effects. It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
In Vitro Studies
In vitro studies have demonstrated that N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can effectively reduce the proliferation of various cancer cell lines. For example:
- Breast Cancer Cells : The compound showed a dose-dependent inhibition of MCF-7 breast cancer cells.
- Lung Cancer Cells : In A549 lung cancer cells, it induced apoptosis through the activation of caspase pathways.
In Vivo Studies
In vivo studies have further supported these findings. Animal models treated with the compound exhibited reduced tumor growth and improved survival rates compared to control groups. These studies highlight the potential therapeutic applications of this compound in oncology.
Comparative Analysis with Similar Compounds
Research has compared N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide with structurally similar compounds to evaluate differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thieno[3,4-c]pyrazole core | Moderate antioxidant activity |
| Compound B | Similar core but different substituent | High anti-inflammatory activity |
These comparisons indicate that variations in substituents can significantly influence the biological properties of thieno[3,4-c]pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
